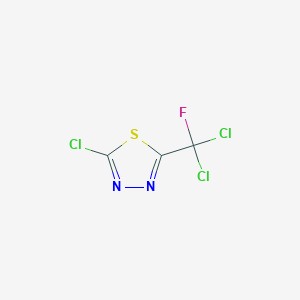
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene
説明
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene, also known as 4-CTFCB, is an organochlorine compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 125 °C (257 °F). It is a non-flammable and non-toxic substance and is generally considered to be of low environmental risk.
作用機序
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene acts as a catalyst in the reactions it is used in. It is believed to act by forming a complex with the reactants, which then undergoes a reaction that yields the desired product. The exact mechanism of action is not yet fully understood, however.
Biochemical and Physiological Effects
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene has not been found to have any adverse effects on human health. It is not considered to be a carcinogen or a mutagen and is not believed to be toxic to humans or animals.
実験室実験の利点と制限
The main advantage of using 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in laboratory experiments is its non-toxicity and low environmental risk. It is also relatively easy to synthesize and is available at a reasonable cost. However, it is not as reactive as some other organochlorine compounds and is not suitable for some reactions.
将来の方向性
Some potential future directions for research on 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene include:
• Investigating the mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in more detail.
• Developing new synthetic methods for the production of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
• Investigating the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene as a catalyst in other types of reactions.
• Developing new applications for 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in scientific research.
• Developing new methods for the extraction of natural products using 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
• Investigating the environmental impact of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
合成法
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with phosphorus oxychloride, followed by the reaction of the resulting chloroformate with aniline. The reaction yields 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in an overall yield of >90%.
科学的研究の応用
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used as a solvent in the extraction of natural products, such as essential oils, and in the production of perfumes.
特性
IUPAC Name |
1-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNCZHLUYGVKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)Cl)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229450 | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene | |
CAS RN |
456-65-5 | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)


![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)




![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)


![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
